

Crystal structure of ammonium carbamate polymorphs

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Compound of Interest

Compound Name: Ammonium carbamate

Cat. No.: B072881

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An In-depth Technical Guide to the Crystal Structure of **Ammonium Carbamate** Polymorphs
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structures of **ammonium carbamate** polymorphs, detailing their crystallographic data, synthesis protocols, and characterization methods. **Ammonium carbamate** ($[\text{NH}_4][\text{H}_2\text{NCO}_2]$) is a key intermediate in the industrial synthesis of urea and serves as a vital compound in various biochemical pathways.^[1] It is known to exist in at least two distinct polymorphic forms, **α -ammonium carbamate** and **β -ammonium carbamate**, both belonging to the orthorhombic crystal system.^[1]

Crystallographic Data of Polymorphs

The two known polymorphs of **ammonium carbamate**, α and β , exhibit different space groups and unit cell parameters. The α -polymorph is the thermodynamically stable form at ambient pressure, while the β -polymorph becomes the more stable phase at pressures exceeding approximately 0.4 GPa.^[2]

A summary of the crystallographic data for both polymorphs is presented below for easy comparison.

Parameter	α -Ammonium Carbamate	β -Ammonium Carbamate
Crystal System	Orthorhombic	Orthorhombic
Space Group	Pbca (No. 61)	Ibam (No. 72)
Z (Formula units/cell)	8	8
Unit Cell Parameters		
a (Å)	17.05189 (15) [a]	10.1428 [c]
b (Å)	6.43531 (7) [a]	9.1579 [c]
c (Å)	6.68093 (7) [a]	7.4485 [c]
Cell Volume (V) (Å ³)	733.126 (9) [a]	692.25 [c]
Data Collection Temp.	4.2 K [a]	Room Temperature (assumed) [c]
Data Source	Neutron Powder Diffraction [a]	Powder X-ray Diffraction [c]
Reference	Howard et al. (2022)[2]	Kuhn et al. (2007)[3]

[a] Data for deuterated α -ammonium carbamate (ND₄·ND₂CO₂).

[c] Data sourced from the Crystallography Open Database (COD) entry 1528657, which cites Kuhn et al. (2007).

Experimental Protocols

Synthesis of Ammonium Carbamate

Ammonium carbamate is highly sensitive to moisture and decomposes in air. All manipulations should be performed under anhydrous conditions, preferably in an inert atmosphere (e.g., a glovebox).

This laboratory-scale procedure provides a convenient route to pure, anhydrous **ammonium carbamate**.

Materials:

- Anhydrous liquid ammonia (approx. 400 mL)
- Solid carbon dioxide (Dry Ice), powdered
- 1-liter Pyrex Dewar flask (unsilvered is recommended for observation)
- Stirring apparatus

Procedure:

- Place approximately 400 mL of anhydrous liquid ammonia into the 1-liter Dewar flask. The process should be conducted in a well-ventilated fume hood.
- Powder small portions of Dry Ice as needed to minimize moisture absorption from the atmosphere.
- Slowly and carefully add the powdered Dry Ice to the liquid ammonia with constant stirring. The reaction is exothermic. Continue the addition until the mixture reaches a slushy consistency.
- Once the reaction is complete, allow the excess liquid ammonia to evaporate in the fume hood.
- The remaining white solid is pure **ammonium carbamate**. Store the product in a tightly sealed container under an inert atmosphere at low temperature (2-8°C) to prevent decomposition.

This method allows for the selective precipitation of **ammonium carbamate** by excluding water.

Materials:

- Anhydrous ethanol (or 1-propanol, DMF)

- Anhydrous ammonia gas
- Carbon dioxide gas
- Three-neck flask equipped with a gas inlet tube, a gas outlet, and a mechanical stirrer
- Cooling bath (ice-salt or cryocooler)
- Inert filtration apparatus (e.g., Schlenk filter)

Procedure:

- Assemble the reaction apparatus and dry thoroughly by heating under vacuum.
- Place anhydrous ethanol in the three-neck flask and cool the vessel to 0°C using the cooling bath.
- Bubble anhydrous ammonia gas through the cooled solvent with stirring until the solution is saturated.
- Subsequently, bubble carbon dioxide gas through the ammonia-saturated solution. A 2:1 molar ratio of NH_3 to CO_2 should be targeted.
- **Ammonium carbamate** will precipitate as a white solid. Continue the gas flow until precipitation is complete.
- Isolate the solid product by filtration under an inert atmosphere using a Schlenk filter to prevent exposure to air and moisture.
- Wash the precipitate with a small amount of cold, anhydrous ethanol and dry under vacuum.
- Store the product in a tightly sealed container under an inert atmosphere at low temperature.

Characterization by X-Ray Powder Diffraction (XRPD)

Due to its instability in air, special handling is required for the XRPD analysis of **ammonium carbamate**.

Protocol 2.2.1: XRPD Sample Preparation and Data Collection

Equipment:

- X-ray diffractometer
- Air-tight or environmental sample holder (e.g., a domed, zero-background holder with a Kapton or Mylar film cover)
- Glovebox with an inert atmosphere (<10 ppm O₂, <10 ppm H₂O)

Procedure:

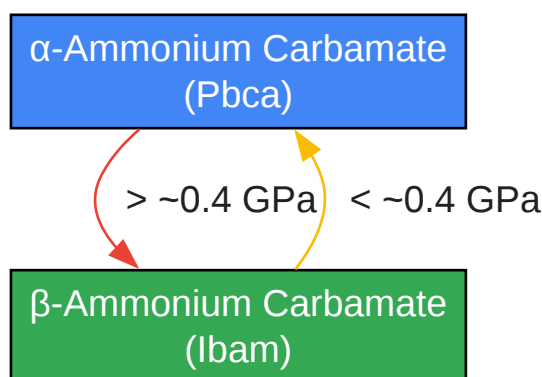
- Sample Preparation (inside a glovebox):
 - Gently grind a small amount of the synthesized **ammonium carbamate** using an agate mortar and pestle to ensure a random particle distribution and reduce preferred orientation effects.
 - Carefully load the powdered sample into the well of the air-tight sample holder.
 - Press the powder gently with a flat surface (e.g., a clean glass slide) to create a smooth, level surface.
 - Securely place the Kapton or Mylar film over the sample well and seal the holder according to the manufacturer's instructions.
- Data Collection:
 - Quickly transfer the sealed sample holder from the glovebox to the diffractometer to minimize any potential atmospheric exposure.
 - Mount the holder onto the goniometer stage.
 - Set the appropriate instrument parameters (e.g., Cu K α radiation, voltage, current, scan range, step size, and scan speed). A typical scan might be from 5° to 70° 2 θ with a step size of 0.02°.
 - Initiate the data collection.

- Data Analysis:
 - Analyze the resulting diffractogram using appropriate software.
 - Compare the peak positions (d-spacings) and intensities to reference patterns from crystallographic databases (e.g., ICDD, COD) to confirm the polymorphic form (α or β).
 - Perform Rietveld or Le Bail refinement to determine lattice parameters if high-resolution data is available.

Visualized Workflows and Relationships

Logical Relationship: Phase Transition

Ammonium carbamate undergoes a pressure-induced phase transition from the α -polymorph to the β -polymorph. This relationship is critical for understanding its behavior under various industrial or geological conditions.

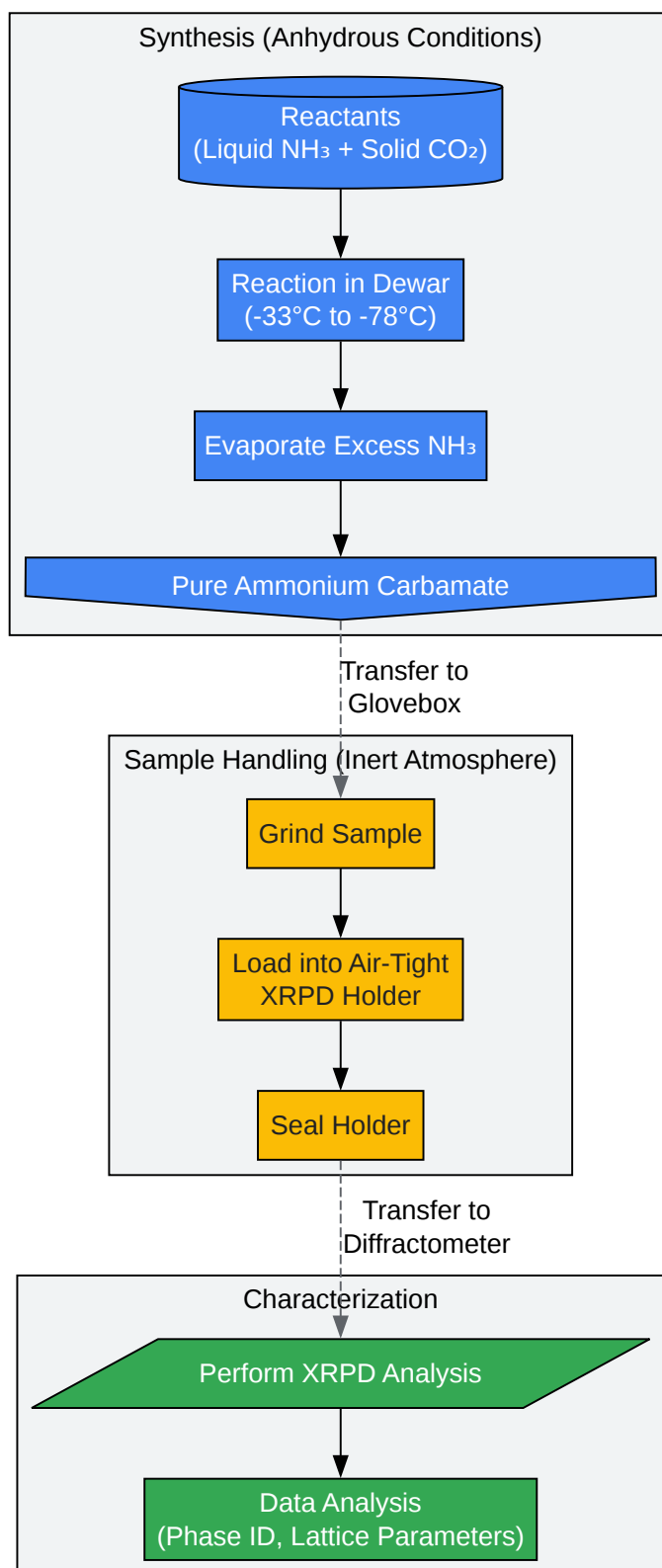


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Caption: Pressure-induced polymorphic transition of **ammonium carbamate**.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines the key steps for the laboratory synthesis and subsequent structural characterization of **ammonium carbamate**.



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Caption: Experimental workflow for synthesis and XRPD characterization.

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References

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- 2. researchgate.net [researchgate.net]
- 3. Ammonium Carbamate | CH₃NO₂.H₃N | CID 517232 - PubChem [pubchem.ncbi.nlm.nih.gov]
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